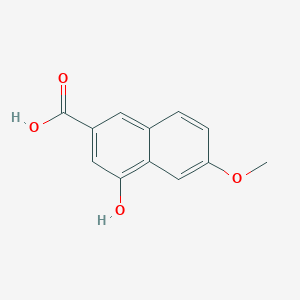

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is an organic compound with the molecular formula C12H10O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- typically involves the functionalization of naphthalene derivatives. One common method is the hydroxylation and methoxylation of 2-naphthalenecarboxylic acid. The reaction conditions often include the use of catalysts and specific reagents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic hydrogenation, oxidation, and esterification to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-":

Similar Compounds

- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester This compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs.

- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester

Scientific Research Applications of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester

- Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

- Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.

- Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Reactions

- Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding ketones or sulfoxides.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Additional Information

- 6-Methoxy-2-naphthoic acid is related to the preparation of aromatic methyl methoxycarboxylates by a methylation reaction using dimethyl sulphate .

- 6-Hydroxy-2-naphthoic acid can be synthesized into wholly aromatic polyesters .

- 6-Hydroxy-2-naphthoic acid is produced from a relatively inexpensive and readily available starting material, 2-naphthol, in a relatively minimal number of reaction steps .

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. These interactions can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-Naphthalenecarboxylic acid, 3-hydroxy-: Another hydroxylated derivative with different substitution patterns.

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, methyl ester: A methyl ester derivative with similar functional groups.

Uniqueness

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields.

Biological Activity

2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a carboxylic acid group and hydroxy and methoxy groups, which contribute to its reactivity and biological activity. Its molecular formula is C12H10O4 with a molecular weight of approximately 218.21 g/mol.

The biological activity of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- is primarily attributed to its ability to interact with various biological molecules. The hydroxy and methoxy groups facilitate hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating their functions. The carboxylic acid group can also participate in ionic interactions, enhancing the compound's affinity for target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown it to possess minimum inhibitory concentrations (MIC) in the range of 0.5 to 10 µg/mL against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Potential

The anticancer activity of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy- has been explored in several studies. In vitro assays revealed that the compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines ranged from 10 to 50 µM, indicating moderate potency .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/MIC Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 0.5 - 10 µg/mL |

| Anticancer | HeLa | IC50 = 10 - 50 µM |

| MCF-7 | IC50 = 20 - 40 µM |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of naphthalene carboxylic acids, including the target compound. The results indicated that the presence of both hydroxy and methoxy groups significantly enhanced antimicrobial activity compared to analogs lacking these substituents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound using a panel of human cancer cell lines. The study highlighted that compounds with similar structural features exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

4-hydroxy-6-methoxynaphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O4/c1-16-9-3-2-7-4-8(12(14)15)5-11(13)10(7)6-9/h2-6,13H,1H3,(H,14,15) |

InChI Key |

NBVMAHBZFSNVOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C(C=C2C=C1)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.